2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride
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Overview
Description
2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by its unique structure, which includes a sulfonyl chloride group, a tert-pentyloxy group, and a dimethylpropane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethyl-3-(tert-pentyloxy)propanol with a sulfonyl chloride reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common reagents used in the synthesis include thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions helps in maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation
Scientific Research Applications
2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.
Uniqueness
2,2-Dimethyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride is unique due to its branched structure and the presence of a tert-pentyloxy group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H21ClO3S |
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Molecular Weight |
256.79 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylbutan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-6-10(4,5)14-7-9(2,3)8-15(11,12)13/h6-8H2,1-5H3 |
InChI Key |
IZVLYEIXAGGQMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OCC(C)(C)CS(=O)(=O)Cl |
Origin of Product |
United States |
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